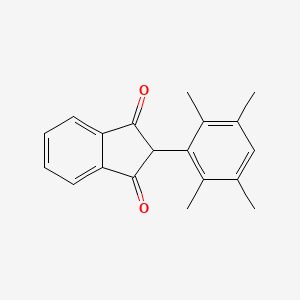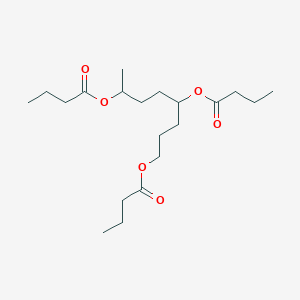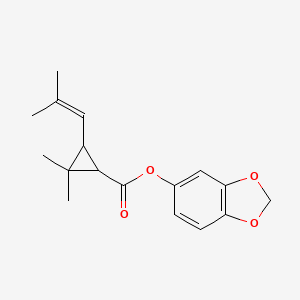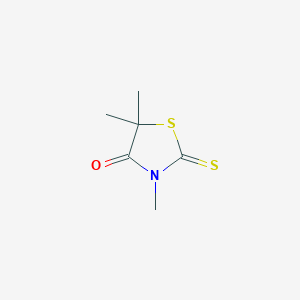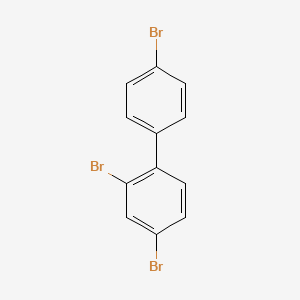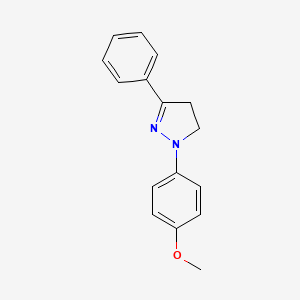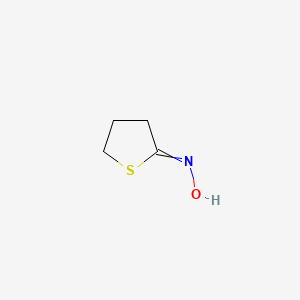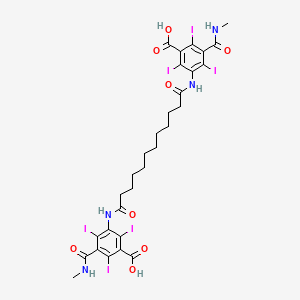![molecular formula C10H15N3 B14739162 3-[1-(Dimethylhydrazinylidene)ethyl]aniline CAS No. 5758-01-0](/img/structure/B14739162.png)
3-[1-(Dimethylhydrazinylidene)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Dimethylhydrazinylidene)ethyl]aniline is an organic compound with the molecular formula C10H15N3 It is a derivative of aniline, featuring a dimethylhydrazinylidene group attached to the ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Dimethylhydrazinylidene)ethyl]aniline typically involves the reaction of aniline with dimethylhydrazine under specific conditions. One common method includes:
Nucleophilic Substitution: Aniline undergoes nucleophilic substitution with a halogenated ethyl compound in the presence of dimethylhydrazine.
Reduction of Nitroarenes:
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Dimethylhydrazinylidene)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic aromatic substitution can occur, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.
Reducing Agents: Zinc, tin, iron with hydrochloric acid.
Substitution Reagents: Sodium amide in ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-[1-(Dimethylhydrazinylidene)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[1-(Dimethylhydrazinylidene)ethyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The dimethylhydrazinylidene group can form stable complexes with these targets, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound, simpler in structure but less reactive.
N,N-Dimethylaniline: Similar in structure but lacks the hydrazinylidene group.
Phenylhydrazine: Contains a hydrazine group but differs in its overall structure.
Uniqueness
3-[1-(Dimethylhydrazinylidene)ethyl]aniline is unique due to the presence of both the aniline and dimethylhydrazinylidene groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
5758-01-0 |
|---|---|
Formule moléculaire |
C10H15N3 |
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
3-[N-(dimethylamino)-C-methylcarbonimidoyl]aniline |
InChI |
InChI=1S/C10H15N3/c1-8(12-13(2)3)9-5-4-6-10(11)7-9/h4-7H,11H2,1-3H3 |
Clé InChI |
ZXYTXDBRBFHXDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN(C)C)C1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)

![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
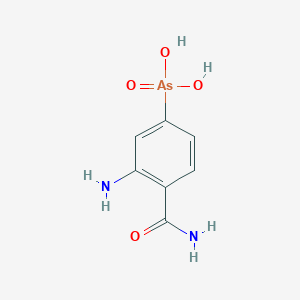
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)
